molecular formula C16H23N3S2 B12416560 Antibacterial agent 78

Antibacterial agent 78

Cat. No.: B12416560
M. Wt: 321.5 g/mol
InChI Key: XNSLUDLZUOPFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 78 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications, including medical, industrial, and biological fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 78 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and effectiveness.

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 78 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Antibacterial agent 78 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand bacterial resistance mechanisms and develop new antibacterial strategies.

    Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of Antibacterial agent 78 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt protein synthesis, or interfere with DNA replication. The compound binds to molecular targets such as enzymes or ribosomal subunits, leading to the inhibition of essential bacterial functions and ultimately causing bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Targets bacterial cell wall synthesis.

    Tetracycline: Inhibits protein synthesis by binding to the ribosome.

    Ciprofloxacin: Interferes with DNA replication by inhibiting DNA gyrase.

Uniqueness

Antibacterial agent 78 stands out due to its unique chemical structure, which allows it to target multiple bacterial processes simultaneously. This multi-target approach reduces the likelihood of bacterial resistance development compared to single-target antibiotics.

Properties

Molecular Formula

C16H23N3S2

Molecular Weight

321.5 g/mol

IUPAC Name

2,4-bis(butylsulfanyl)quinazolin-6-amine

InChI

InChI=1S/C16H23N3S2/c1-3-5-9-20-15-13-11-12(17)7-8-14(13)18-16(19-15)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3

InChI Key

XNSLUDLZUOPFTI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC2=C1C=C(C=C2)N)SCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.